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Compound of Interest

2-[(6-Methylpyridazin-3-
Compound Name:
yl)oxyJacetic acid

cat. No.: B1391770

CAS Number: 1219827-74-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(6-Methylpyridazin-3-yl)oxy]acetic acid is a heterocyclic compound featuring a pyridazine
core, a six-membered ring with two adjacent nitrogen atoms. The pyridazine nucleus is a
common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological
activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The
presence of the oxyacetic acid moiety introduces a potential for interaction with various
biological targets through hydrogen bonding and ionic interactions. This guide provides a
comprehensive overview of the plausible synthesis, physicochemical properties, and potential
biological evaluation of this compound, based on established chemical principles and
methodologies for analogous structures, given the limited publicly available data for this
specific molecule.

Physicochemical Properties

While experimental data for this specific compound is not readily available in the public domain,
the following properties can be predicted based on its structure.
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Property Predicted Value

Molecular Formula CsHsN20s3

Molecular Weight 180.16 g/mol

Appearance Expected to be a solid at room temperature

Predicted to be soluble in polar organic solvents

Solubility
and aqueous bases
K The carboxylic acid proton is estimated to have
a
P a pKa in the range of 3-5
Synthesis

A plausible and efficient method for the synthesis of 2-[(6-Methylpyridazin-3-yl)oxy]acetic
acid is via a Williamson ether synthesis. This well-established reaction involves the
nucleophilic substitution of a haloacetic acid or its ester by an alkoxide. In this case, the
alkoxide would be generated from 3-hydroxy-6-methylpyridazine.

Experimental Protocol: Synthesis of 2-[(6-
Methylpyridazin-3-yl)oxyJacetic acid

Materials:

3-Hydroxy-6-methylpyridazine

e Sodium hydride (NaH), 60% dispersion in mineral olil
o Ethyl bromoacetate

¢ Anhydrous N,N-Dimethylformamide (DMF)

e Sodium hydroxide (NaOH)

e Hydrochloric acid (HCI)

o Ethyl acetate
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e Brine
¢ Anhydrous sodium sulfate (Naz2S0a)
Procedure:

o Formation of the Alkoxide: To a stirred solution of 3-hydroxy-6-methylpyridazine (1
equivalent) in anhydrous DMF at O °C under an inert atmosphere (e.g., argon), add sodium
hydride (1.1 equivalents) portion-wise. Allow the reaction mixture to warm to room
temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

» Etherification: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.2
equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-18
hours.

e Work-up and Extraction (Ester Intermediate): Quench the reaction by the slow addition of
water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers,
wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude ethyl 2-[(6-methylpyridazin-3-yl)oxy]acetate.

o Saponification: Dissolve the crude ester in a mixture of ethanol and water. Add sodium
hydroxide (2 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring
the reaction by TLC until the starting material is consumed.

 Acidification and Isolation (Final Product): Remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any
unreacted ester. Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCI. The
product, 2-[(6-methylpyridazin-3-yl)oxy]acetic acid, should precipitate. Collect the solid by
filtration, wash with cold water, and dry under vacuum.

Synthesis Workflow Diagram

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b1391770?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Synthesis of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid

Step 1: Alkoxide Formation

3-Hydroxy-6-methylpyridazine NaH in DMF

Depfrotonation
Step 2: Williamson Ether Synthesis

Sodium 6-methylpyridazin-3-oxide Ethyl brc
SN2 Reaction
Step 3: Saponification
Ethyl in NaOH, EtOH/Hz20
Hydrolysis
Step 4: Acidification and Isolation

Sodium 2-[(6-methylpyridazin-3-yl)oxy]acetate HCI (aq)
Protonation i

2-[(6-Methylpyridazin-3-yl)oxy]acetic acid

Click to download full resolution via product page
Caption: A plausible synthetic workflow for 2-[(6-Methylpyridazin-3-yl)oxylacetic acid.

Spectroscopic Characterization (Predicted)

The following table summarizes the expected spectroscopic data for 2-[(6-Methylpyridazin-3-
yl)oxyJacetic acid, which would be crucial for its structural confirmation.
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Technique Predicted Key Signals

* Methyl Protons (CHs): A singlet around 6 2.5
ppm. * Methylene Protons (OCHz2): A singlet
around 0 4.8 ppm. * Pyridazine Protons

1H NMR (aromatic CH): Two doublets in the aromatic
region (o 7.0-8.0 ppm). * Carboxylic Acid Proton
(COOH): A broad singlet at & > 10 ppm (may be

exchangeable with D20).

* Methyl Carbon (CHs): A signal around 6 20

ppm. * Methylene Carbon (OCHz2): A signal

around o 65 ppm. * Pyridazine Carbons: Signals
13C NMR ) ) )

in the aromatic region (6 120-160 ppm). *

Carbonyl Carbon (C=0): A signal around 6 170
ppm.

* O-H Stretch (Carboxylic Acid): A broad band
from 2500-3300 cm~t. * C=0 Stretch
(Carboxylic Acid): A strong absorption around
IR (KBr) 1700-1730 cm™1, * C-O Stretch (Ether): An
absorption in the range of 1200-1250 cm™1. *
C=N and C=C Stretches (Pyridazine):
Absorptions in the 1400-1600 cm~1 region.

* [M+H]*: Expected at m/z 181.0557 for
Mass Spec CsHoN20s*. * [M-H]~: Expected at m/z 179.0411
for CsH7N203".

Potential Biological Activities and Screening
Protocols

Given the prevalence of biological activity among pyridazine derivatives, 2-[(6-
Methylpyridazin-3-yl)oxy]acetic acid is a candidate for screening in various therapeutic
areas. Below are detailed protocols for preliminary in vitro screening for potential anticancer
and anti-inflammatory activities.
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In Vitro Anticancer Activity Screening

A common initial step in assessing the anticancer potential of a novel compound is to screen it
against a panel of human cancer cell lines to determine its cytotoxic or anti-proliferative effects.

Experimental Protocol: MTT Assay for Cell Viability
Materials:
e Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

o Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-
streptomycin)

o 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid (dissolved in DMSO to create a stock solution)

o 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in
PBS)

e Dimethyl sulfoxide (DMSO)
e 96-well microplates
Procedure:

o Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per
well in 100 pL of complete medium and incubate for 24 hours at 37 °C in a 5% CO:
humidified atmosphere.

o Compound Treatment: Prepare serial dilutions of 2-[(6-Methylpyridazin-3-yl)oxy]acetic
acid in culture medium from the DMSO stock solution. The final DMSO concentration should
not exceed 0.5%. Replace the medium in the wells with 100 pL of medium containing the test
compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 uM). Include a vehicle control
(medium with DMSO) and a positive control (e.g., doxorubicin).

 Incubation: Incubate the plates for 48 or 72 hours.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1391770?utm_src=pdf-body
https://www.benchchem.com/product/b1391770?utm_src=pdf-body
https://www.benchchem.com/product/b1391770?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o MTT Addition: After the incubation period, add 20 pL of MTT solution to each well and
incubate for another 4 hours.

e Formazan Solubilization: Carefully remove the medium and add 150 pL of DMSO to each
well to dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Determine the 1Cso value (the concentration of the compound that inhibits cell growth by
50%) by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-inflammatory Activity Screening

The potential anti-inflammatory properties can be assessed by measuring the inhibition of pro-
inflammatory cytokine production in stimulated immune cells.

Experimental Protocol: Measurement of TNF-a and IL-6 in LPS-Stimulated Macrophages

Materials:

Macrophage cell line (e.g., RAW 264.7)

Complete cell culture medium

Lipopolysaccharide (LPS) from E. coli

2-[(6-Methylpyridazin-3-yl)oxy]acetic acid (dissolved in DMSO)

ELISA kits for mouse TNF-a and IL-6
Procedure:

o Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10° cells per well
and allow them to adhere overnight.

o Pre-treatment: Pre-treat the cells with various concentrations of 2-[(6-Methylpyridazin-3-
yl)oxyJacetic acid for 1 hour.
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o Stimulation: Stimulate the cells with LPS (1 pg/mL) for 24 hours. Include a negative control
(no LPS) and a vehicle control (DMSO + LPS).

o Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge
to remove any cell debris.

» Cytokine Measurement: Measure the concentrations of TNF-a and IL-6 in the supernatants
using the respective ELISA kits, following the manufacturer's instructions.

» Data Analysis: Determine the percentage inhibition of TNF-a and IL-6 production by the test
compound compared to the vehicle control.

Biological Screening Workflow Diagram

In Vitro Biological Screening Workflow
Anticancer Screening Anti-inflammatory Screening

Cancer Cell Lines Test Compound Macrophage Cell Line
(e.g., MCF-7, A549) P (e.g., RAW 264.7)

' '

Compound Treatment
(Various Concentrations)

l l

Pre-treatment with Compound

MTT Assay LPS Stimulation
Determine ICso ELISA for TNF-a and IL-6

'

Determine % Inhibition
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Caption: A workflow for the initial in vitro biological screening of the target compound.

Potential Signaling Pathways

While the specific molecular targets of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid are
unknown, related pyridazine derivatives have been reported to modulate various signaling
pathways implicated in cancer and inflammation. A logical next step, should the initial screening
show activity, would be to investigate its effect on key signaling cascades.

Hypothetical Signaling Pathway Modulation

Hypothetical Signaling Pathway Modulation
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Caption: Potential signaling pathways that could be modulated by the target compound.
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Conclusion

2-[(6-Methylpyridazin-3-yl)oxy]acetic acid represents a molecule of interest for further
investigation due to its pyridazine core structure, which is associated with diverse
pharmacological activities. This technical guide outlines a plausible synthetic route via
Williamson ether synthesis and provides detailed protocols for initial in vitro screening for
anticancer and anti-inflammatory properties. The predicted physicochemical and spectroscopic
data serve as a benchmark for future experimental work. While specific biological data for this
compound is currently lacking, the methodologies and potential pathways described here
provide a solid framework for its evaluation as a potential therapeutic agent. Further studies are
warranted to elucidate its precise mechanism of action and to validate its potential in drug
discovery and development.

 To cite this document: BenchChem. [In-Depth Technical Guide: 2-[(6-Methylpyridazin-3-
yl)oxy]acetic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1391770#2-6-methylpyridazin-3-yl-oxy-acetic-acid-
cas-number-1219827-74-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

